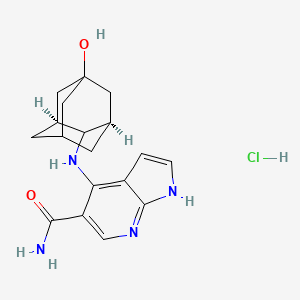
Peficitinib hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peficitinib hydrochloride is a pharmaceutical compound classified as a Janus kinase inhibitor. It is primarily used in the treatment of rheumatoid arthritis. This compound is unique in that it inhibits all members of the Janus kinase family, including Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of peficitinib hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Peficitinib hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Peficitinib hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of Janus kinase inhibition and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology research to investigate the role of Janus kinases in various signaling pathways.
Medicine: Extensively studied for its therapeutic potential in treating autoimmune diseases, particularly rheumatoid arthritis. .
Industry: Utilized in the pharmaceutical industry for the development of new Janus kinase inhibitors and other related compounds.
Mécanisme D'action
Peficitinib hydrochloride exerts its effects by inhibiting the activity of Janus kinases. These kinases are involved in the signaling pathways of various cytokines, growth factors, and hormones. By inhibiting Janus kinases, this compound disrupts the phosphorylation and activation of signal transducer and activator of transcription proteins, thereby modulating gene expression and cellular responses .
Comparaison Avec Des Composés Similaires
Tofacitinib: Another Janus kinase inhibitor used in the treatment of rheumatoid arthritis. It primarily inhibits Janus kinase 1 and Janus kinase 3.
Baricitinib: A Janus kinase inhibitor that targets Janus kinase 1 and Janus kinase 2. It is also used in the treatment of rheumatoid arthritis.
Comparison: Peficitinib hydrochloride is unique in its ability to inhibit all members of the Janus kinase family, whereas tofacitinib and baricitinib have more selective inhibition profiles. This broad inhibition may contribute to the distinct therapeutic effects and safety profiles observed with this compound .
Propriétés
Formule moléculaire |
C18H23ClN4O2 |
|---|---|
Poids moléculaire |
362.9 g/mol |
Nom IUPAC |
4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H22N4O2.ClH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H/t9?,10-,11+,14?,18?; |
Clé InChI |
UQAIDWNFPWQLOC-OGTXJUTESA-N |
SMILES isomérique |
C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O.Cl |
SMILES canonique |
C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















